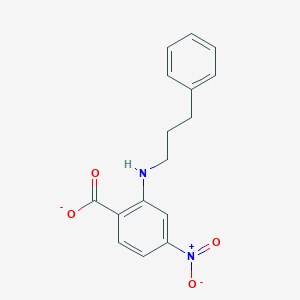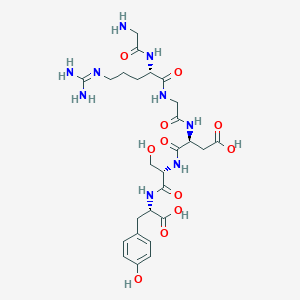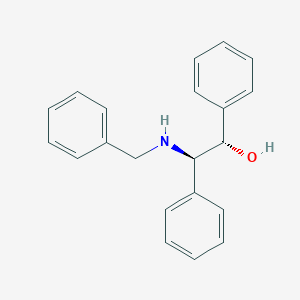
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazoquinoxalines and is known for its unique molecular structure and properties.
Mechanism Of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. The compound has also been reported to inhibit viral replication by targeting viral enzymes and proteins.
Biochemical And Physiological Effects
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been reported to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- in lab experiments include its high potency, selectivity, and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
Future Directions
There are several future directions for the research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl-. One direction is to further investigate the mechanism of action of the compound and identify the specific targets it interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. The compound can also be modified to improve its solubility and stability. Further studies are also needed to evaluate the safety and efficacy of the compound in clinical trials and to identify its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been reported to have anticancer, antiviral, and antibacterial properties and has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic applications.
Synthesis Methods
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- involves the reaction of 2,3-dimethylquinoxaline with 1,2-diaminobenzene in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method is well established and has been reported in various scientific literature.
Scientific Research Applications
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
146177-60-8 |
|---|---|
Product Name |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,5,8-tetramethyl- |
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3,4,5,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C13H15N5/c1-6-5-15-9-7(2)8(3)12-11(10(9)16-6)17-13(14)18(12)4/h5H,1-4H3,(H2,14,17) |
InChI Key |
BVELQIUUCUVWDT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
Canonical SMILES |
CC1=CN=C2C(=C(C3=C(C2=N1)N=C(N3C)N)C)C |
Other CAS RN |
146177-60-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)



![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)





![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)